
Dyrk1A-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyrk1A-IN-6 is a compound that acts as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to several diseases, including Down syndrome, Alzheimer’s disease, and certain cancers .
Méthodes De Préparation
The synthesis of Dyrk1A-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form this compound.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Dyrk1A-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
Dyrk1A-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DYRK1A and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of DYRK1A in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with DYRK1A overexpression, such as Down syndrome, Alzheimer’s disease, and certain cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DYRK1A.
Mécanisme D'action
Dyrk1A-IN-6 exerts its effects by inhibiting the kinase activity of DYRK1A. This inhibition occurs through the binding of this compound to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates. The molecular targets and pathways involved include the regulation of transcription factors, cell cycle proteins, and signaling molecules that control cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Dyrk1A-IN-6 is compared with other DYRK1A inhibitors, such as harmine, leucettine L41, and INDY. While these compounds also inhibit DYRK1A, this compound is unique in its binding affinity, selectivity, and potential therapeutic applications. Similar compounds include:
Harmine: A natural beta-carboline alkaloid with DYRK1A inhibitory activity.
Leucettine L41: A synthetic compound with potent DYRK1A inhibition.
INDY: A synthetic inhibitor with high selectivity for DYRK1A
This compound stands out due to its unique chemical structure, which allows for specific interactions with the ATP-binding pocket of DYRK1A, leading to effective inhibition and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C22H19NO9 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
[6,8-dihydroxy-3-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C22H19NO9/c24-12-1-9-2-14(10-3-16(26)20(30)17(27)4-10)23(8-13(9)15(25)7-12)22(32)11-5-18(28)21(31)19(29)6-11/h1,3-7,14,24-31H,2,8H2 |
Clé InChI |
KAZTZWJRACUQJK-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(CC2=C1C=C(C=C2O)O)C(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
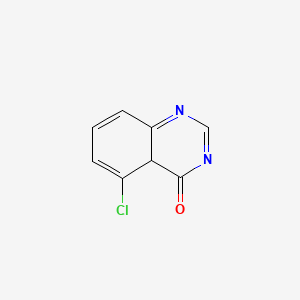
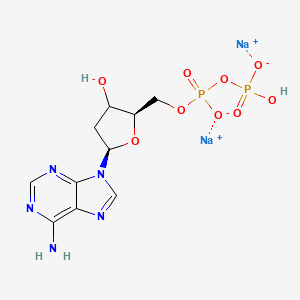
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
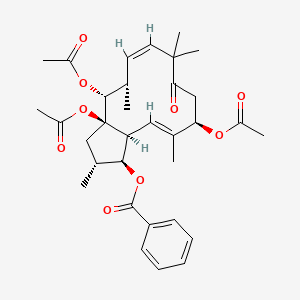
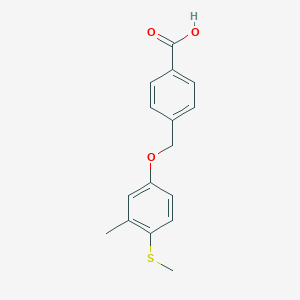

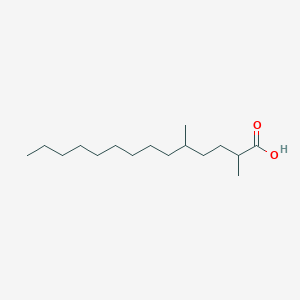
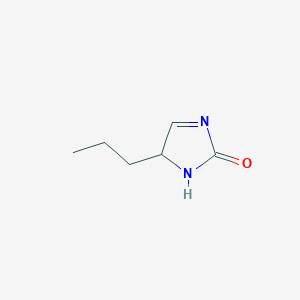
![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)
